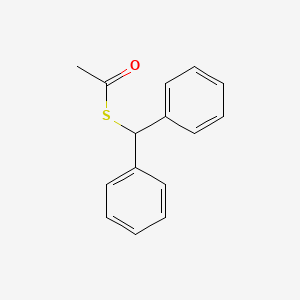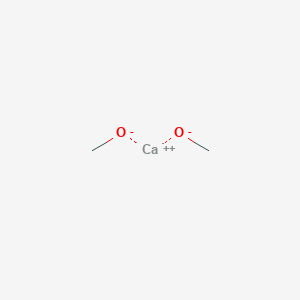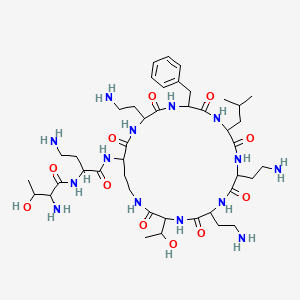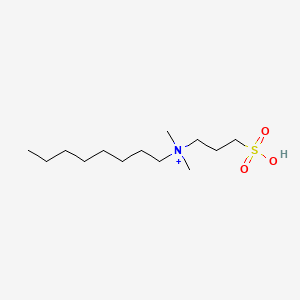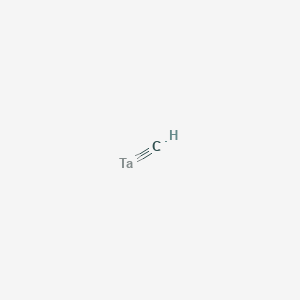![molecular formula C34H28Cl2CoFeP2 B15088862 [1, 1'-Bis(diphenyphosphino)ferrocene]dichlorocobalt(II)](/img/structure/B15088862.png)
[1, 1'-Bis(diphenyphosphino)ferrocene]dichlorocobalt(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Bis(diphenylphosphino)ferrocene]dichlorocobalt(II) is an organometallic compound that features a ferrocene backbone with two diphenylphosphino groups and a cobalt center coordinated by two chloride ions. This compound is known for its applications in catalysis, particularly in homogeneous catalysis, where it serves as a ligand to facilitate various chemical reactions .
Méthodes De Préparation
The synthesis of [1,1’-Bis(diphenylphosphino)ferrocene]dichlorocobalt(II) typically involves the reaction of [1,1’-Bis(diphenylphosphino)ferrocene] with cobalt(II) chloride. The reaction is carried out in an inert atmosphere to prevent oxidation and is often performed in solvents such as dichloromethane or tetrahydrofuran. The reaction conditions usually include stirring at room temperature or slightly elevated temperatures to ensure complete reaction .
Analyse Des Réactions Chimiques
[1,1’-Bis(diphenylphosphino)ferrocene]dichlorocobalt(II) undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as phosphines or amines.
Oxidation and Reduction Reactions: The cobalt center can undergo oxidation and reduction, altering the oxidation state of the metal.
Coupling Reactions: It is used as a catalyst in Heck-type reactions and other cross-coupling reactions involving halides and alkenes.
Common reagents used in these reactions include alkyl halides, aryl halides, and various nucleophiles. The major products formed depend on the specific reaction conditions and the substrates used .
Applications De Recherche Scientifique
[1,1’-Bis(diphenylphosphino)ferrocene]dichlorocobalt(II) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which [1,1’-Bis(diphenylphosphino)ferrocene]dichlorocobalt(II) exerts its effects is primarily through its role as a ligand in catalysis. The diphenylphosphino groups coordinate to the cobalt center, stabilizing it and facilitating the formation of reactive intermediates. These intermediates then participate in various catalytic cycles, enabling the desired chemical transformations .
Comparaison Avec Des Composés Similaires
[1,1’-Bis(diphenylphosphino)ferrocene]dichlorocobalt(II) can be compared with other similar compounds such as:
[1,1’-Bis(diphenylphosphino)ferrocene]dichloronickel(II): Similar in structure but with a nickel center, used in similar catalytic applications.
[1,1’-Bis(diphenylphosphino)ferrocene]dichloropalladium(II): Contains a palladium center and is widely used in palladium-catalyzed cross-coupling reactions.
[1,2-Bis(diphenylphosphino)ethane]dichloronickel(II): Features a different ligand backbone but serves similar catalytic functions.
The uniqueness of [1,1’-Bis(diphenylphosphino)ferrocene]dichlorocobalt(II) lies in its specific coordination environment and the electronic properties imparted by the ferrocene backbone, which can influence the reactivity and selectivity of the catalytic processes it facilitates .
Propriétés
Formule moléculaire |
C34H28Cl2CoFeP2 |
|---|---|
Poids moléculaire |
684.2 g/mol |
InChI |
InChI=1S/2C17H14P.2ClH.Co.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h2*1-14H;2*1H;;/q;;;;+2;/p-2 |
Clé InChI |
GODCBYSHZAJJDR-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.Cl[Co]Cl.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-Aminoethylamino)ethyl]rhodamine 6G-amide bis(trifluoroacetate)](/img/structure/B15088805.png)
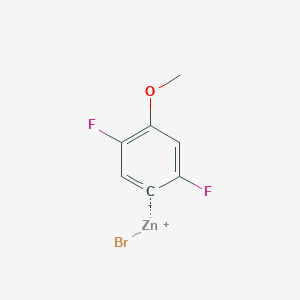
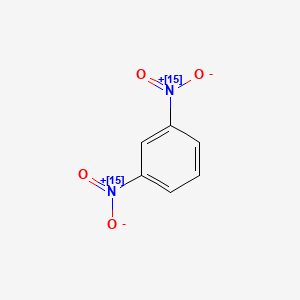
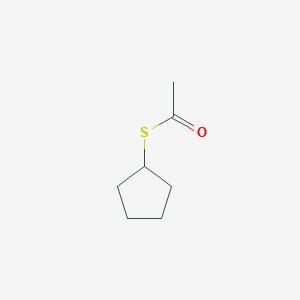
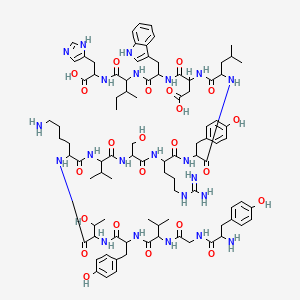
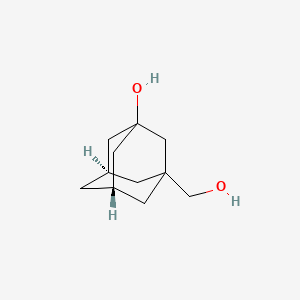

![2-[[2-[(2-Hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol;oxovanadium](/img/structure/B15088850.png)
